molecular formula C23H16FNO3 B2460315 N-(2-benzoyl-3-methyl-1-benzofuran-6-yl)-4-fluorobenzamide CAS No. 923216-76-6

N-(2-benzoyl-3-methyl-1-benzofuran-6-yl)-4-fluorobenzamide

Cat. No.: B2460315
CAS No.: 923216-76-6
M. Wt: 373.383
InChI Key: KCRJSXRTKYRMDX-UHFFFAOYSA-N
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Description

N-(2-benzoyl-3-methyl-1-benzofuran-6-yl)-4-fluorobenzamide is a useful research compound. Its molecular formula is C23H16FNO3 and its molecular weight is 373.383. The purity is usually 95%.
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Scientific Research Applications

Microwave-Induced Synthesis and Antimicrobial Activity

A study by Desai et al. (2013) explored the synthesis of fluorobenzamide derivatives using microwave and conventional methods. The study focused on creating compounds with a fluorine atom at the 4th position of the benzoyl group, demonstrating enhanced antimicrobial activity against various bacterial and fungal strains. The presence of the fluorine atom was crucial for the activity enhancement, highlighting the importance of fluorine in medicinal chemistry for antimicrobial drug design (Desai, Rajpara, & Joshi, 2013).

Iron-Catalyzed Fluorination for Organic Synthesis

Groendyke et al. (2016) described an iron-catalyzed method for the fluorination of C-H bonds in N-fluoro-2-methylbenzamides, showcasing a broad substrate scope and functional group tolerance. This process highlights the potential of using iron for efficient and eco-friendly fluorination in organic synthesis, potentially applicable in the synthesis of complex fluorinated molecules like N-(2-benzoyl-3-methyl-1-benzofuran-6-yl)-4-fluorobenzamide (Groendyke, AbuSalim, & Cook, 2016).

Bifunctional Reagents for Dearomatizing Fluoroaroylation

Yu et al. (2022) developed a reaction using aroyl fluorides as bifunctional reagents for the dearomatizing fluoroaroylation of benzofurans. This method enables the synthesis of 3-aroyl-2-fluoro-2,3-dihydrobenzofurans, offering a route to diversely functionalized benzofuran derivatives, which could be relevant for the synthesis and functionalization of compounds similar to this compound (Yu, Meng, Daniliuc, & Studer, 2022).

Fluorine-18 Labeling for Imaging Studies

Tu et al. (2007) investigated the synthesis of fluorine-18 labeled benzamide analogs for imaging the sigma2 receptor status in solid tumors using positron emission tomography (PET). This research demonstrates the utility of fluorinated benzamides in medical imaging, potentially guiding the development of diagnostic tools involving fluorinated compounds like this compound for cancer diagnosis (Tu et al., 2007).

NHC-Catalyzed Nucleophilic Aroylation

Suzuki et al. (2008) explored the NHC-catalyzed nucleophilic aroylation of fluorobenzenes, replacing fluoro groups with aroyl groups derived from aromatic aldehydes. This method could be applicable in the synthesis of benzamide derivatives, offering a versatile approach to constructing complex molecules like this compound, showcasing the role of catalysis in modern synthetic chemistry (Suzuki, Ota, Fukuta, Ueda, & Sato, 2008).

Properties

IUPAC Name

N-(2-benzoyl-3-methyl-1-benzofuran-6-yl)-4-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16FNO3/c1-14-19-12-11-18(25-23(27)16-7-9-17(24)10-8-16)13-20(19)28-22(14)21(26)15-5-3-2-4-6-15/h2-13H,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCRJSXRTKYRMDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC2=C1C=CC(=C2)NC(=O)C3=CC=C(C=C3)F)C(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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